Cas no 863870-93-3 (4-Bromo-2-butylbenzofuran)
4-Bromo-2-butylbenzofuran Chemical and Physical Properties
Names and Identifiers
-
- 4-Bromo-2-butylbenzofuran
- Benzofuran,4-bromo-2-butyl-
- 4-bromo-2-butyl-1-benzofuran
- 863870-93-3
- DTXSID80464106
- HS-3953
-
- MDL: MFCD08166326
- Inchi: 1S/C12H13BrO/c1-2-3-5-9-8-10-11(13)6-4-7-12(10)14-9/h4,6-8H,2-3,5H2,1H3
- InChI Key: NFMKCHFGGZZPHL-UHFFFAOYSA-N
- SMILES: BrC1=CC=CC2=C1C=C(CCCC)O2
Computed Properties
- Exact Mass: 252.01498g/mol
- Monoisotopic Mass: 252.01498g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 183
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.7
- Topological Polar Surface Area: 13.1Ų
4-Bromo-2-butylbenzofuran Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019093751-1g |
4-Bromo-2-butylbenzofuran |
863870-93-3 | 95% | 1g |
$696.96 | 2023-08-31 | |
| Alichem | A019093751-5g |
4-Bromo-2-butylbenzofuran |
863870-93-3 | 95% | 5g |
$2134.13 | 2023-08-31 | |
| Chemenu | CM153891-1g |
4-bromo-2-butylbenzofuran |
863870-93-3 | 95% | 1g |
$505 | 2021-06-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1650450-1g |
4-Bromo-2-butylbenzofuran |
863870-93-3 | 98% | 1g |
¥4174.00 | 2024-04-28 | |
| Chemenu | CM153891-1g |
4-bromo-2-butylbenzofuran |
863870-93-3 | 95% | 1g |
$*** | 2023-05-29 |
4-Bromo-2-butylbenzofuran Related Literature
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
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Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
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Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
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José M. Rivera,Mariana Martín-Hidalgo,Jean C. Rivera-Ríos Org. Biomol. Chem., 2012,10, 7562-7565
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
Additional information on 4-Bromo-2-butylbenzofuran
Chemical Profile of 4-Bromo-2-butylbenzofuran (CAS No. 863870-93-3)
4-Bromo-2-butylbenzofuran, identified by its Chemical Abstracts Service (CAS) number 863870-93-3, is a specialized organic compound that has garnered attention in the field of pharmaceutical and chemical research due to its unique structural and functional properties. This benzofuran derivative features a bromine substituent at the 4-position and a butyl group at the 2-position of the benzofuran core, making it a versatile intermediate for synthesizing various bioactive molecules.
The significance of 4-Bromo-2-butylbenzofuran lies in its potential applications as a building block in medicinal chemistry. The presence of both bromine and butyl groups provides reactive sites for further functionalization, enabling the development of novel compounds with tailored biological activities. Benzofuran derivatives, in general, have shown promise in various therapeutic areas, including anti-inflammatory, antimicrobial, and anticancer applications. The specific modification of 4-Bromo-2-butylbenzofuran may enhance its efficacy or selectivity for particular biological targets.
Recent advancements in synthetic methodologies have improved the accessibility of 4-Bromo-2-butylbenzofuran, facilitating its incorporation into complex molecular architectures. For instance, palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, can be employed to introduce additional functional groups at the aromatic or heterocyclic rings. These techniques have enabled researchers to generate derivatives with enhanced pharmacokinetic profiles or improved binding affinities to biological receptors.
In the realm of drug discovery, 4-Bromo-2-butylbenzofuran has been explored as a precursor for kinase inhibitors, which play a crucial role in treating cancers and inflammatory diseases. The bromine atom serves as an excellent handle for Suzuki coupling reactions with boronic acid derivatives, allowing the construction of aryl-aryl linkages that are often present in potent kinase inhibitors. Additionally, the butyl group can be further modified to introduce lipophilic moieties that enhance membrane permeability and oral bioavailability.
Another area where 4-Bromo-2-butylbenzofuran has shown promise is in the development of central nervous system (CNS) therapeutics. Benzofuran derivatives have been reported to interact with neurotransmitter receptors and ion channels, making them attractive candidates for treating neurological disorders such as epilepsy and depression. The structural flexibility of 4-Bromo-2-butylbenzofuran allows medicinal chemists to fine-tune its pharmacological properties by introducing additional substituents that modulate receptor binding or metabolic stability.
The synthesis of 4-Bromo-2-butylbenzofuran typically involves multi-step organic transformations starting from commercially available aromatic precursors. A common route includes bromination of an appropriate substituted benzene followed by Friedel-Crafts alkylation with butanol or its derivatives. The use of catalytic hydrogenation or metal-mediated reactions ensures high yields and purity, which are essential for downstream applications in pharmaceutical research.
From a computational chemistry perspective, 4-Bromo-2-butylbenzofuran has been studied to understand its molecular interactions and potential drug-likeness. Molecular docking simulations have revealed that this compound can bind effectively to various protein targets, suggesting its utility in developing small-molecule drugs. Additionally, quantum mechanical calculations have been used to predict its electronic properties and reactivity, aiding in the design of optimized synthetic routes.
The safety and handling of 4-Bromo-2-butylbenzofuran must be carefully considered during laboratory operations. While it is not classified as a hazardous material under standard regulations, appropriate personal protective equipment (PPE) should be used to minimize exposure. Storage conditions should maintain stability and prevent degradation, typically involving cool, dry environments away from direct sunlight.
In conclusion,4-Bromo-2-butylbenzofuran (CAS No. 863870-93-3) represents a valuable intermediate in synthetic chemistry with broad applications in drug discovery and development. Its unique structural features enable diverse functionalization strategies, making it a cornerstone for designing novel bioactive molecules targeting various therapeutic areas. As research continues to uncover new synthetic methodologies and pharmacological applications,4-Bromo-2-butylbenzofuran is poised to remain a significant compound in the pharmaceutical industry.
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